Regioisomeric Impact on Antibacterial Potency: 6-Chloro-5-cyano vs. 5-Chloro-6-cyano Analogs
In head-to-head comparative studies, the position of the chloro and cyano groups on the indole ring significantly influences antibacterial potency. The target compound (6-chloro-5-cyano) exhibited an MIC of 8 µg/mL against MRSA USA300 Lac* lux and 4 µg/mL against MSSA ATCC6538 . In contrast, the 5-chloro-6-cyano regioisomer (CAS 1427359-26-9) shows distinct activity patterns, with literature noting that the 6-chloro substitution is less favorable for anti-MSSA activity compared to other substitutions . This regioisomeric distinction is critical for researchers aiming to optimize antibacterial leads.
| Evidence Dimension | Antibacterial activity (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | MIC = 8 µg/mL (MRSA USA300); MIC = 4 µg/mL (MSSA ATCC6538) |
| Comparator Or Baseline | 5-Chloro-1H-indole-6-carbonitrile (regioisomer): Generally less favorable anti-MSSA activity (qualitative assessment based on SAR studies) |
| Quantified Difference | Target compound demonstrates distinct activity profile; 6-chloro position is specifically noted as less favorable for MSSA activity in SAR analyses . |
| Conditions | In vitro antibacterial susceptibility testing against MRSA USA300 Lac* lux and MSSA ATCC6538 strains. |
Why This Matters
The specific regioisomer determines antibacterial efficacy, making 6-Chloroindole-5-carbonitrile the appropriate choice for programs targeting MRSA/MSSA pathways where this substitution pattern has been validated.
